molecular formula C12H12BrFO3 B8157113 Methyl 4-bromo-2-(cyclopropylmethoxy)-6-fluorobenzoate

Methyl 4-bromo-2-(cyclopropylmethoxy)-6-fluorobenzoate

Cat. No.: B8157113
M. Wt: 303.12 g/mol
InChI Key: WNYNBTHLRMCONI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(cyclopropylmethoxy)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of bromine, fluorine, and a cyclopropylmethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(cyclopropylmethoxy)-6-fluorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(cyclopropylmethoxy)-6-fluorobenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different aryl derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Methyl 4-bromo-2-(cyclopropylmethoxy)-6-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(cyclopropylmethoxy)-6-fluorobenzoate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and the cyclopropylmethoxy group can influence its reactivity and binding properties. The exact pathways and targets depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-(cyclopropylmethoxy)-6-fluorobenzoate is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

methyl 4-bromo-2-(cyclopropylmethoxy)-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO3/c1-16-12(15)11-9(14)4-8(13)5-10(11)17-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYNBTHLRMCONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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